2-[2-(Trifluoromethyl)phenyl]pyrrolidine

Lipophilicity Medicinal Chemistry ADME

2-[2-(Trifluoromethyl)phenyl]pyrrolidine (524674-04-2) delivers a 10-fold lipophilicity gain (logP 3.13 vs. 1.78) and reduced basicity (pKa 9.53 vs. 10.13) versus unsubstituted 2-phenylpyrrolidine. The ortho-CF₃ group enhances blood-brain barrier permeability, blocks metabolic oxidation sites, and provides a strong ¹⁹F NMR handle (41.4% F). The chiral 2-position enables enantiomeric resolution for asymmetric catalysis and stereodirecting applications. Insist on this specific building block to ensure predictable reaction kinetics, target binding, and metabolic stability in your medicinal chemistry campaigns.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
CAS No. 524674-04-2
Cat. No. B1350793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Trifluoromethyl)phenyl]pyrrolidine
CAS524674-04-2
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2
InChIKeyDRQIUNNVQDIWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Trifluoromethyl)phenyl]pyrrolidine (CAS 524674-04-2): An Overview of Its Fluorinated Pyrrolidine Core


2-[2-(Trifluoromethyl)phenyl]pyrrolidine (CAS 524674-04-2) is a fluorinated 2-aryl pyrrolidine building block with the molecular formula C₁₁H₁₂F₃N and a molecular weight of 215.21 g/mol . The compound features a pyrrolidine ring substituted at the 2-position with a phenyl ring bearing an ortho-trifluoromethyl (-CF₃) group, which imparts distinct electronic and lipophilic properties compared to non-fluorinated 2-phenylpyrrolidines. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with a typical purity of 95% . The presence of the chiral center at the 2-position of the pyrrolidine ring enables enantiomeric resolution, offering additional value for asymmetric synthesis applications.

Why Generic 2-Aryl Pyrrolidines Cannot Replace 2-[2-(Trifluoromethyl)phenyl]pyrrolidine in Specialized Research


The ortho-trifluoromethyl substitution on the phenyl ring of 2-[2-(trifluoromethyl)phenyl]pyrrolidine fundamentally alters its physicochemical profile relative to unsubstituted 2-phenylpyrrolidine. The strong electron-withdrawing nature of the -CF₃ group reduces the basicity of the pyrrolidine nitrogen (predicted pKa of 9.53±0.10 vs. 10.13±0.10) while simultaneously increasing lipophilicity (logP of 3.13 vs. 1.78) . These changes influence solubility, membrane permeability, and target binding in ways that cannot be replicated by simple 2-phenylpyrrolidine analogs. Consequently, substituting a generic 2-aryl pyrrolidine in a synthetic route or biological assay designed for the trifluoromethylated variant may lead to divergent outcomes in reaction kinetics, metabolic stability, or receptor engagement. The following quantitative comparisons substantiate the distinct selection criteria for this specific compound.

Quantitative Differentiation of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine from Non-Fluorinated 2-Phenylpyrrolidine Analogs


Elevated Lipophilicity (logP) Relative to 2-Phenylpyrrolidine

The presence of the trifluoromethyl group in 2-[2-(trifluoromethyl)phenyl]pyrrolidine markedly increases its octanol-water partition coefficient (logP) compared to the unsubstituted 2-phenylpyrrolidine, enhancing its potential for passive membrane permeation. The predicted logP for 2-[2-(trifluoromethyl)phenyl]pyrrolidine is 3.13 , whereas 2-phenylpyrrolidine exhibits a significantly lower logP of 1.78 .

Lipophilicity Medicinal Chemistry ADME Physicochemical Properties

Reduced Basicity (pKa) Due to Ortho-Trifluoromethyl Substitution

The strong electron-withdrawing effect of the ortho-CF₃ group reduces the basicity of the pyrrolidine nitrogen relative to unsubstituted 2-phenylpyrrolidine. The predicted pKa of 2-[2-(trifluoromethyl)phenyl]pyrrolidine is 9.53±0.10 , compared to 10.13±0.10 for 2-phenylpyrrolidine . This pKa shift is consistent with the experimentally determined pKaH of 12.6 for 2-(trifluoromethyl)pyrrolidine [1], demonstrating the profound impact of the CF₃ group on amine basicity.

Basicity pKa Electron-Withdrawing Effect Reactivity Salt Formation

Increased Molecular Weight and Fluorine Content for Metabolic Stability and Analytical Detection

2-[2-(Trifluoromethyl)phenyl]pyrrolidine incorporates three fluorine atoms, resulting in a molecular weight of 215.21 g/mol , which is 68 g/mol higher than 2-phenylpyrrolidine (147.22 g/mol) . The presence of fluorine provides a unique handle for ¹⁹F NMR spectroscopy, enabling straightforward reaction monitoring and purity assessment that is not possible with non-fluorinated analogs.

Metabolic Stability Fluorine Chemistry 19F NMR Molecular Weight

Availability as Both Racemate and Single Enantiomers for Asymmetric Synthesis

2-[2-(Trifluoromethyl)phenyl]pyrrolidine contains a chiral center at the 2-position of the pyrrolidine ring and is commercially available as the racemate (CAS 524674-04-2) as well as the resolved (R)-enantiomer (CAS 1391384-41-0 as HCl salt) and (S)-enantiomer (CAS 1217710-14-9) . This chiral availability contrasts with many generic 2-aryl pyrrolidines, which are often offered only as racemic mixtures.

Chiral Synthesis Enantiomers Asymmetric Catalysis Building Blocks

Targeted Research and Industrial Applications of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine


Medicinal Chemistry: CNS Drug Discovery and Lead Optimization

The elevated lipophilicity (logP 3.13 vs. 1.78) and reduced basicity (pKa 9.53 vs. 10.13) of 2-[2-(trifluoromethyl)phenyl]pyrrolidine make it a valuable scaffold for designing CNS-penetrant drug candidates. Medicinal chemists can utilize this building block to introduce a fluorinated, chiral amine moiety that enhances blood-brain barrier permeability and metabolic stability while providing a handle for ¹⁹F NMR analysis. The ortho-CF₃ group also influences the conformational preferences of the attached pyrrolidine ring, which can be exploited in structure-based drug design to optimize target binding .

Organic Synthesis: Chiral Building Block for Asymmetric Transformations

The commercial availability of both (R)- and (S)-enantiomers of 2-[2-(trifluoromethyl)phenyl]pyrrolidine enables its use as a chiral auxiliary or ligand precursor in asymmetric catalysis. Synthetic chemists can incorporate this fluorinated pyrrolidine into chiral catalysts, organocatalysts, or as a stereodirecting group in complex molecule synthesis. The trifluoromethyl group provides an electron-withdrawing environment that can modulate the reactivity and selectivity of the pyrrolidine nitrogen in catalytic cycles .

Analytical Chemistry: ¹⁹F NMR Probe and Internal Standard

The presence of three equivalent fluorine atoms in the -CF₃ group makes 2-[2-(trifluoromethyl)phenyl]pyrrolidine an excellent candidate for ¹⁹F NMR applications. It can serve as an internal standard for quantifying fluorine-containing compounds or as a probe for studying molecular interactions in fluorine-detected NMR experiments. The distinct ¹⁹F chemical shift and high fluorine content (41.4% by mass) provide a strong, interference-free signal in biological matrices .

Chemical Biology: Metabolic Stability and Imaging Studies

Fluorine substitution in 2-[2-(trifluoromethyl)phenyl]pyrrolidine blocks potential metabolic oxidation sites on the phenyl ring, making it a suitable building block for designing metabolically stable probes. The compound can be incorporated into larger molecular architectures for PET imaging (via ¹⁸F labeling) or for studying drug metabolism and pharmacokinetics (DMPK) where fluorine atoms serve as inert, non-radioactive tracers. The increased molecular weight and lipophilicity also favor passive diffusion across cell membranes [1].

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